N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide
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Overview
Description
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide is a compound that belongs to the class of imidazothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antitubercular, antipsychotic, antiviral, and immunomodulatory properties . The unique structure of imidazothiazole derivatives makes them valuable in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, through a specific binding pattern
Biochemical Pathways
The compound affects the pantothenate biosynthesis pathway by inhibiting the activity of Pantothenate synthetase . This inhibition disrupts the production of coenzyme A, affecting various metabolic pathways that rely on this coenzyme.
Pharmacokinetics
In silico admet prediction has been performed for similar compounds , suggesting potential bioavailability
Result of Action
The compound’s action results in the inhibition of Mycobacterium tuberculosis growth . It displays significant activity against this strain, with IC50 and IC90 values in the low micromolar range . Notably, the compound shows selective inhibition of Mycobacterium tuberculosis over non-tuberculous mycobacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method includes the use of microwave-assisted green synthesis, which activates substrates like acetyl acetone or ethyl acetoacetate and reagents such as N-bromosuccinimide (NBS) to yield α-bromoketones . These intermediates then react with 2-aminothiazoles to form the desired imidazothiazole derivatives.
Industrial Production Methods
In industrial settings, the synthesis of imidazothiazole derivatives can be optimized using continuous flow reactors. This method involves a multistage system where intermediate compounds are not isolated, thus streamlining the production process . For example, the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid in a continuous flow reactor can produce imidazo[2,1-b]thiazole-6-carboxylic acid, which is then further processed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazothiazole derivative used as an anthelmintic and immunomodulatory agent.
Pifithrin-β: An imidazothiazole derivative with antineoplastic properties.
WAY-181187: An imidazothiazole derivative with anxiolytic properties.
Uniqueness
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-18(13-24-16-4-2-1-3-5-16)20-15-8-6-14(7-9-15)17-12-22-10-11-25-19(22)21-17/h1-12H,13H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRMOKUJUVRQNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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